2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride
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Overview
Description
2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of 1,2,3-triazole ring:
Attachment of ethoxyethan-1-amine: The triazole ring is then functionalized with an ethoxyethan-1-amine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine or triazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Scientific Research Applications
2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation and labeling of biomolecules.
Medicine: Investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- 1,2,3-Triazole derivatives
Uniqueness
2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride is unique due to its specific functional groups that provide distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C6H14Cl2N4O |
---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
2-[2-(triazol-1-yl)ethoxy]ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H12N4O.2ClH/c7-1-5-11-6-4-10-3-2-8-9-10;;/h2-3H,1,4-7H2;2*1H |
InChI Key |
IWCKBIFMLUYUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CCOCCN.Cl.Cl |
Origin of Product |
United States |
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